molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9

1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2545029
CAS No.: 1456904-84-9
M. Wt: 438.91
InChI Key: ODKOFDBSNTZVQF-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is an intricate molecule featuring diverse functional groups, making it an intriguing subject for scientific research. This compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring, with additional diazepan and chlorophenyl components, each contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. The process often begins with the construction of the benzo[d][1,3]dioxole core, followed by the formation of the pyrazole ring through cyclization reactions. The diazepan ring is typically introduced via nucleophilic substitution or reductive amination, and the final coupling with the chlorophenyl ethanone fragment is achieved using cross-coupling reactions such as Suzuki or Stille coupling. Careful optimization of reaction conditions such as temperature, solvents, and catalysts is essential for achieving high yields and purity.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined by using flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters and can handle high-throughput synthesis, reducing production costs and improving safety.

Chemical Reactions Analysis

Types of Reactions

The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is likely to undergo various chemical reactions due to its multiple functional groups. Key reactions include:

  • Oxidation: : The benzo[d][1,3]dioxole and pyrazole rings can be subjected to oxidation, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : The ketone group in the chlorophenyl ethanone fragment can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings may undergo electrophilic substitution reactions, especially under the influence of catalysts like Lewis acids.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

The compound's diverse functional groups make it suitable for a wide range of scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis for the development of new materials or pharmaceuticals.

  • Biology: : Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial properties.

  • Industry: : Utilized in the production of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The specific mechanism of action of this compound would depend on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrazole rings might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

  • 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)ethanone: : Lacks the chlorophenyl group, resulting in different reactivity and biological activity.

  • 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1-yl)-2-(4-chlorophenyl)ethanone: : Missing the diazepan ring, leading to variations in its interaction with biological targets.

The intricate structure of this compound makes it a valuable compound for various scientific explorations, highlighting its potential in multiple fields.

Properties

CAS No.

1456904-84-9

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.91

IUPAC Name

1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26)

InChI Key

ODKOFDBSNTZVQF-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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